

# An In-depth Technical Guide to Cathepsin G: Substrates and Cleavage Site Specificity

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For Researchers, Scientists, and Drug Development Professionals

### **Introduction to Cathepsin G**

Cathepsin G (CTSG) is a serine protease of the chymotrypsin family, predominantly found in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, Cathepsin G is released into the extracellular space where it plays a crucial role in host defense, inflammation, and tissue remodeling.[1][2] It participates in the degradation of engulfed pathogens and modulates inflammatory responses through the processing of cytokines, chemokines, and cell surface receptors.[1][2]

Functionally, Cathepsin G is characterized by a dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[3][4] This allows it to cleave after a range of amino acid residues, primarily large hydrophobic and positively charged residues at the P1 position of its substrates.[1][4] The catalytic activity of Cathepsin G is attributed to a classic catalytic triad composed of Histidine-57, Aspartate-102, and Serine-195.[1] Its dysregulation has been implicated in various inflammatory diseases, making it a significant target for therapeutic intervention.

## **Cathepsin G Substrates**

Cathepsin G has a broad substrate repertoire, reflecting its diverse physiological and pathological roles. Its substrates include components of the extracellular matrix, coagulation factors, cell surface receptors, and signaling molecules like cytokines and chemokines. The



cleavage of these substrates by Cathepsin G can lead to their activation, inactivation, or altered function, thereby modulating key biological processes.

# Table 1: Known Physiological Substrates of Cathepsin G and their Cleavage Sites



Subs trate Clas s	Subs trate	P4	Р3	P2	P1	P1'	P2'	P3'	P4'	Biolo gical Cons eque nce of Clea vage
Rece ptors	Prote ase- Activa ted Rece ptor 4 (PAR 4)	-	-	-	Ser	Arg	-	-	-	Activa tion of PAR4, leadin g to platel et activa tion and aggre gation .[5]
Glyco protei n Ibα (GPIb α)	-	-	-	Leu	Tyr	-	-	-	Cleav age of the N- termi nal domai n, impac ting platel et adhes ion.	



Coag ulatio n	Facto r VIII	-	-	-	Lys	-	-	-	-	Partia I activa tion of Facto r VIII. [6]
Chem okine s	CXCL 5 (ENA- 78)	-	-	-	Arg	-		-		N- termi nal proce ssing, resulti ng in a more poten t neutr ophil chem oattra ctant. [1]
CCL1 5 (MIP- 1δ)	-	-	-	Arg	-	-	-	-	N- termi nal trunc ation, enha ncing its chem otacti c activit	



CCL5									y for mono cytes. [1]  N-termi nal cleav age leadin g to	
(RAN TES)	-	-	-	-	-	-	-	-	reduc ed chem otacti c and antivir al activit ies.[4]	
Cytok ines	Interl eukin- 33 (IL- 33)	-	-	-	-	-	-	_	-	Cleav age into matur e forms with great er biolog ical activit y.[4]
Other	Anne xin A1	-	-	-	-	-	-	-	-	Relea se of the



										active N- termi nal peptid e Ac2- 26, which modul ates inflam matio n.[7]
Cathe lin-relate d antimi crobia l peptid e (CRA MP)	-	-	-	-	-	-	-	-	Proce ssing to peptid es that enha nce CXCL 2 releas	
Myeli n Basic Protei n (MBP	-	-	Phe	Lys	-	-	-	-	e.[7]  Degra dation of the major immu noge nic MBP epitop e.[4]	



Phe	Ser	
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## Cleavage Site Specificity of Cathepsin G

The substrate specificity of Cathepsin G is determined by the amino acid residues occupying the positions flanking the scissile bond (P4-P4'). The primary determinant of cleavage is the residue at the P1 position.

Cathepsin G exhibits a strong preference for large hydrophobic or positively charged residues at the P1 position. It displays both chymotrypsin-like activity, cleaving after Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Leucine (Leu), and trypsin-like activity, cleaving after Lysine (Lys) and Arginine (Arg).[3][4] Studies with synthetic substrates have shown a preference for Phe and Lys at the P1 position.[3]

The residues at other positions also influence the cleavage efficiency:

- P2' position: A preference for negatively charged amino acids has been observed.[3][4]
- Upstream and Downstream Positions (P2-P4 and P1'-P4'): A general preference for aliphatic amino acids in the regions flanking the cleavage site has been noted.[3][4]

## Table 2: Kinetic Parameters of Cathepsin G for Selected Fluorogenic Substrates



Substrate	kcat (s <sup>-1</sup> )	Km (µM)	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )	Reference
Abz-Thr-Pro- Phe-Ser-Ala- Leu-Gln-EDDnp	-	-	1.5 x 10 <sup>8</sup>	[8]
Abz-Thr-Leu- Leu-Ser-Ala-Leu- Gln-EDDnp	-	-	5.0 x 10 <sup>6</sup> - 2.0 x 10 <sup>7</sup>	[8]
Suc-Ala-Ala-Pro- Phe-pNA	-	-	-	[8]

# Experimental Protocols FRET-Based Assay for Cathepsin G Activity and Kinetics

This protocol describes the use of a Förster Resonance Energy Transfer (FRET) peptide substrate to measure the enzymatic activity of Cathepsin G. The substrate contains a fluorophore and a quencher pair. Upon cleavage by Cathepsin G, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be monitored over time.

#### Materials:

- · Purified human Cathepsin G
- FRET peptide substrate (e.g., Abz-peptide-EDDnp)
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

Reagent Preparation:



- Prepare a stock solution of the FRET substrate in DMSO.
- Prepare a series of dilutions of Cathepsin G in assay buffer.
- Prepare a range of substrate concentrations in assay buffer for kinetic analysis.

#### Assay Setup:

- Add 50 μL of assay buffer to each well of the 96-well plate.
- For activity assays, add 25 μL of the Cathepsin G dilutions to the wells. For kinetic assays, add a fixed concentration of Cathepsin G.
- $\circ$  Add 25  $\mu$ L of the FRET substrate solution to each well to initiate the reaction. The final volume in each well should be 100  $\mu$ L.

#### • Fluorescence Measurement:

- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 320/420 nm for Abz).
- Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).

#### Data Analysis:

- Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
- $\circ$  For kinetic analysis, plot V<sub>0</sub> against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
- Calculate the catalytic efficiency (kcat/Km) from these values.[9][10]

## Mass Spectrometry-Based Identification of Cleavage Sites (N-terminomics)



This protocol outlines a general workflow for identifying the cleavage sites of Cathepsin G in a protein substrate using a mass spectrometry-based N-terminomics approach. This method specifically enriches for the N-terminal peptides of the cleavage products.

#### Materials:

- Purified human Cathepsin G
- Protein substrate of interest
- Digestion buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- Reagents for protein reduction (DTT) and alkylation (iodoacetamide)
- Trypsin (mass spectrometry grade)
- Reagents for N-terminal peptide labeling (e.g., tandem mass tags, iTRAQ, or other N-terminal labeling chemistry)
- Solid-phase extraction (SPE) cartridges for peptide cleanup
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

#### Procedure:

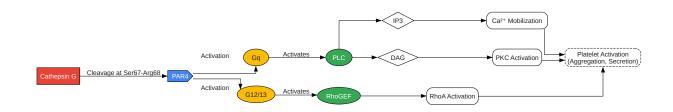
- In vitro Cleavage Reaction:
  - Incubate the protein substrate with Cathepsin G in the digestion buffer at 37°C for a specified time. A control reaction without Cathepsin G should be run in parallel.
  - Stop the reaction by adding a protease inhibitor or by heat inactivation.
- Protein Denaturation, Reduction, and Alkylation:
  - Denature the proteins in the reaction mixture using a chaotropic agent (e.g., urea or guanidine hydrochloride).
  - Reduce the disulfide bonds with DTT.



- Alkylate the free cysteine residues with iodoacetamide.
- N-terminal Labeling and Tryptic Digestion:
  - Label the primary amines (N-termini and lysine side chains) of the intact proteins and cleavage fragments with an isotopic labeling reagent.
  - Digest the labeled proteins with trypsin overnight at 37°C. Trypsin will cleave C-terminal to arginine and lysine residues, generating peptides with newly exposed N-termini.
- · Enrichment of N-terminal Peptides:
  - Enrich the originally labeled N-terminal peptides (from the intact protein and the C-terminal fragments of Cathepsin G cleavage) using an antibody or resin that specifically binds to the label.
- LC-MS/MS Analysis:
  - Desalt the enriched peptides using SPE cartridges.
  - Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra.
- Data Analysis:
  - Search the acquired MS/MS spectra against a protein database containing the sequence of the substrate protein using a suitable search engine (e.g., Mascot, Sequest).
  - The search parameters should be set to identify peptides with the specific N-terminal modification used.
  - The identified peptides that are not the original N-terminus of the protein represent the N-termini of the cleavage products, thus revealing the cleavage sites of Cathepsin G.

### **Visualizations**

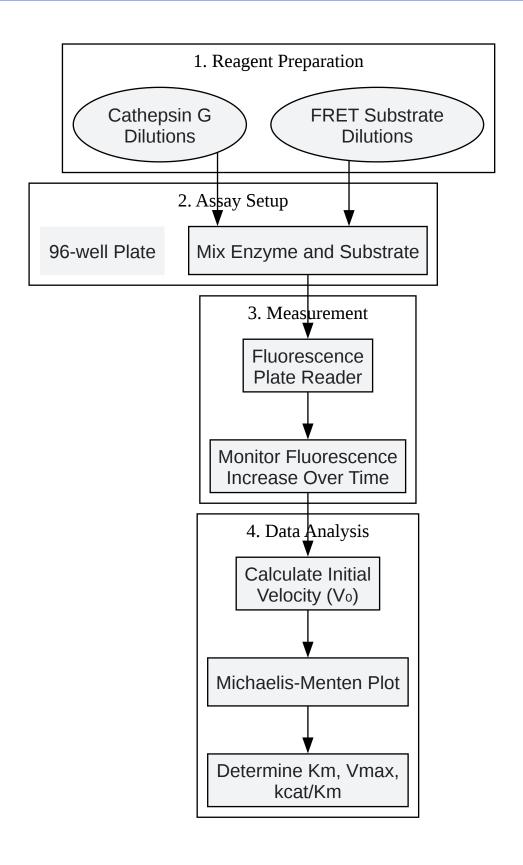




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Caption: Cathepsin G cleavage of PAR4 and downstream signaling.

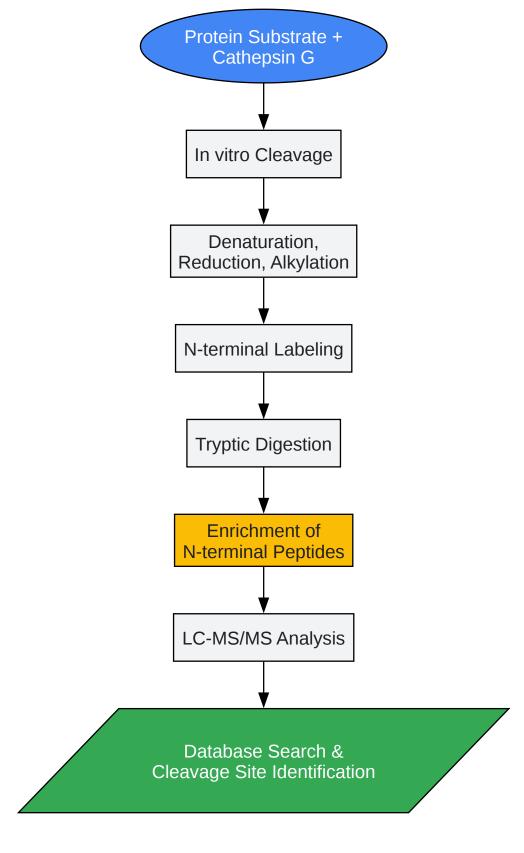




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Caption: Experimental workflow for a FRET-based kinetic assay.





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Caption: Workflow for identifying cleavage sites by N-terminomics.



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